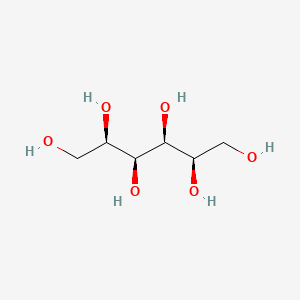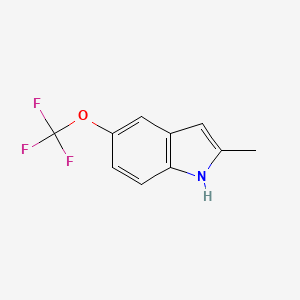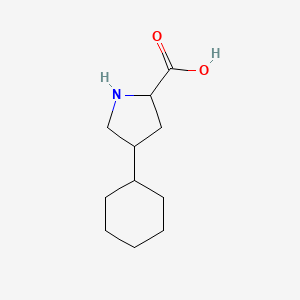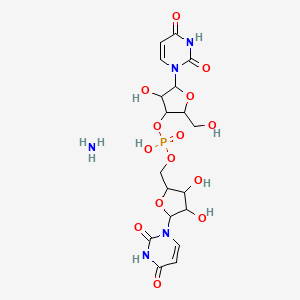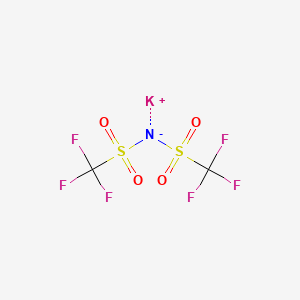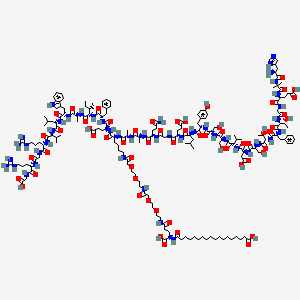
Semaglutide
説明
Semaglutide is a novel therapeutic agent that has been developed to manage type 2 diabetes mellitus (T2DM). It is a glucagon-like peptide-1 (GLP-1) analogue that mimics the incretin hormone GLP-1, which is involved in the regulation of blood glucose levels. Semaglutide has been formulated for both subcutaneous and oral administration, providing flexibility in its use for patients with T2DM. It functions by stimulating insulin secretion and lowering glucagon secretion, thereby reducing blood glucose levels. Additionally, semaglutide has been shown to have beneficial effects on body weight and cardiovascular outcomes in patients with T2DM .
Synthesis Analysis
Semaglutide was designed to have a once-weekly dosing regimen by increasing its affinity for serum albumin and ensuring full stability against metabolic degradation. The modifications to the GLP-1 molecule include two amino acid substitutions and derivatization at lysine 26, which enhance its albumin affinity and extend its half-life to approximately one week. These modifications allow for prolonged exposure and action, making semaglutide a suitable candidate for less frequent dosing .
Molecular Structure Analysis
The molecular structure of semaglutide includes key modifications that differentiate it from human GLP-1. It has two amino acid substitutions at positions 8 and 34, and a fatty acid moiety is attached to lysine 26. These changes result in a three-fold decrease in GLP-1 receptor affinity compared to liraglutide, another GLP-1 analogue, but significantly increase its affinity for albumin. This increased albumin binding contributes to the extended half-life of semaglutide .
Chemical Reactions Analysis
Semaglutide's mechanism of action involves binding to the GLP-1 receptor, which leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner. This results in a reduction of blood glucose levels. The chemical interactions between semaglutide and the GLP-1 receptor are critical for its therapeutic effects in patients with T2DM .
Physical and Chemical Properties Analysis
Semaglutide is a peptide with a high molecular weight, which contributes to its stability and prolonged action. Its physical and chemical properties are optimized for subcutaneous injection and oral administration when co-formulated with an absorption enhancer like sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC). The oral formulation is particularly noteworthy as it represents a significant advancement in the delivery of peptide-based therapies, which are typically administered via injection .
Relevant Case Studies
Several clinical trials have demonstrated the efficacy and safety of semaglutide in various patient populations. For instance, the SUSTAIN 2 trial showed that once-weekly semaglutide was superior to sitagliptin at improving glycemic control and reducing body weight in patients with T2DM on metformin, thiazolidinediones, or both . Another study, PIONEER 5, found that oral semaglutide was effective in patients with T2DM and moderate renal impairment, suggesting it could be a new treatment option for this population . Additionally, semaglutide has been shown to have cardiovascular benefits, as seen in the SUSTAIN-6 trial, where it significantly reduced the rate of cardiovascular events compared to placebo .
In the context of obesity, a double-blind trial demonstrated that adults with obesity achieved significant weight loss with once-weekly subcutaneous semaglutide at a dose of 2.4 mg as an adjunct to lifestyle intervention . Furthermore, semaglutide has been explored for its neuroprotective effects in a rat model of stroke, where it reduced infarct size, inflammation, and apoptosis, and normalized neurogenesis .
Safety Profile
The safety profile of semaglutide has been extensively studied in clinical trials. It is generally well-tolerated, with the most common adverse events being gastrointestinal disorders such as nausea and diarrhea. These events are usually mild to moderate in severity and tend to subside over time. Other safety concerns, such as hypoglycemia, pancreatic safety, thyroid cancer, gallbladder events, cardiovascular aspects, acute kidney injury, diabetic retinopathy complications, and injection-site and allergic reactions, have been addressed, with no unexpected safety issues arising to date. The established safety profile for semaglutide is similar to that of other GLP-1 receptor agonists .
科学的研究の応用
Semaglutide in Type 2 Diabetes Management
Semaglutide has been extensively researched for its effectiveness in managing type 2 diabetes. A study by Hu et al. (2022) focused on the cost-effectiveness of semaglutide compared to dulaglutide in patients with inadequately controlled type 2 diabetes, providing crucial insights for healthcare decisions and drug price adjustments (Hu et al., 2022). Additionally, Marso et al. (2016) highlighted the cardiovascular effects of semaglutide in type 2 diabetes patients, showing a significant reduction in cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (Marso et al., 2016).
Pharmacokinetics and Metabolism
Jensen et al. (2017) explored the absorption, metabolism, and excretion of semaglutide in humans and nonclinical species, providing valuable pharmacokinetic data essential for understanding its mechanism and efficacy (Jensen et al., 2017).
Semaglutide in Obesity Treatment
Research by Kushner et al. (2020) and Christou et al. (2019) examined semaglutide's application in obesity treatment, with findings indicating significant weight loss and potential as an anti-obesity drug (Kushner et al., 2020), (Christou et al., 2019).
Semaglutide and Cardiovascular Outcomes
A study by Husain et al. (2019) investigated semaglutide's effects on major adverse cardiovascular events across various cardiovascular risk subgroups, underscoring its impact on heart health in diabetic patients (Husain et al., 2019).
Semaglutide's Efficacy and Safety
Ahmann et al. (2017) and Zinman et al. (2019) conducted trials to assess the efficacy, safety, and tolerability of semaglutide, providing comprehensive data on its performance as a treatment option for type 2 diabetes (Ahmann et al., 2017), (Zinman et al., 2019).
Other Research Areas
Further studies explored semaglutide's pharmacokinetics in subjects with hepatic impairment, its pricing strategies, and its role in reducing insulin resistance and cardiovascular events, all of which contribute to a comprehensive understanding of its applications in scientific research (Bækdal et al., 2018), (Hu et al., 2021), (Westerink et al., 2022).
作用機序
Semaglutide, also known as Ozempic, is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on Semaglutide.
Target of Action
Semaglutide primarily targets the glucagon-like peptide-1 (GLP-1) receptors . These receptors are found in various parts of the body, including the pancreas and the brain . They play a crucial role in regulating blood sugar levels and influencing appetite .
Mode of Action
Semaglutide binds to and activates the GLP-1 receptors, thereby stimulating insulin secretion and reducing blood glucose . This interaction is glucose-dependent, meaning it occurs when blood sugar levels are high . Semaglutide also slows down the digestive process, prolonging the feeling of fullness .
Biochemical Pathways
Semaglutide affects several biochemical pathways. By binding to the GLP-1 receptors, it stimulates the release of insulin, a hormone that helps cells absorb glucose from the bloodstream . This leads to a decrease in blood sugar levels . Semaglutide also inhibits the release of glucagon, a hormone that raises blood glucose levels .
Pharmacokinetics
Semaglutide has a predictable pharmacokinetic profile with a long half-life of 7 days, allowing for once-weekly subcutaneous administration . It is slowly and extensively metabolized, with about 83% of the administered dose measured in the plasma as unchanged drug . Semaglutide is metabolized via proteolytic cleavage of the peptide backbone and sequential β-oxidation of the fatty acid chain, with no single organ acting as the major route of elimination .
Action Environment
Environmental factors such as diet, exercise, and sleep patterns can influence the action of Semaglutide . Psychological factors like stress and emotional eating can interfere with the appetite-suppressing effects of Semaglutide . Moreover, food and various dosing conditions including water volume and dosing schedules can affect the oral semaglutide exposure .
Safety and Hazards
将来の方向性
Semaglutide has an overall favorable risk/benefit profile for patients with type 2 diabetes . The evolution of the GLP-1RA class to include an oral agent could facilitate the use of these agents earlier in the diabetes treatment cascade . Further rigorous studies are still urgently required to develop practice guidelines as innovative drugs become commercially available .
特性
IUPAC Name |
18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSWIYLPEUIQAV-CCUURXOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C187H291N45O59 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4114 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Semaglutide | |
CAS RN |
910463-68-2 | |
| Record name | Semaglutide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaglutide18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1Himidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-5 oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



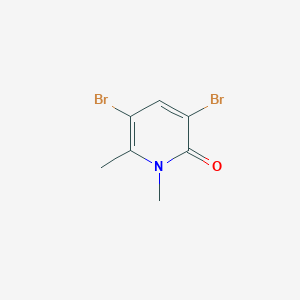
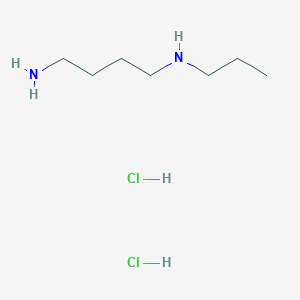

![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)
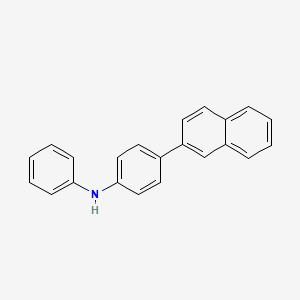
![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)
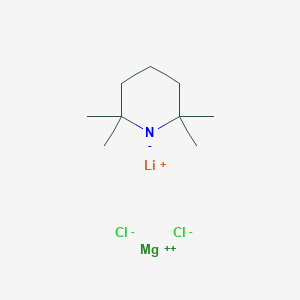
![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)
